3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide
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Overview
Description
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide is an organic compound with a complex structure that includes a pyridine ring substituted with chloro, cyanomethyl, ethoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the chloro, cyanomethyl, and ethoxy groups through substitution reactions. The phenyl group is then attached via a coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- 3-chloro-N-(cyanomethyl)-6-methoxy-N-phenylpyridine-2-carboxamide
- 3-chloro-N-(cyanomethyl)-6-ethoxy-N-(4-methylphenyl)pyridine-2-carboxamide
- 3-chloro-N-(cyanomethyl)-6-ethoxy-N-(4-chlorophenyl)pyridine-2-carboxamide
Uniqueness
The uniqueness of 3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-2-22-14-9-8-13(17)15(19-14)16(21)20(11-10-18)12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJZMMSWKIPYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Cl)C(=O)N(CC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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